molecular formula C18H16BrN3O3 B2797473 4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-25-5

4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2797473
CAS No.: 1007186-25-5
M. Wt: 402.248
InChI Key: MGUWWVYEIYQEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a bromine atom allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[1-(3-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-12-17(18(23)22(20-12)15-8-3-2-4-9-15)16(11-21(24)25)13-6-5-7-14(19)10-13/h2-10,16,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBPHPYLBRWIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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